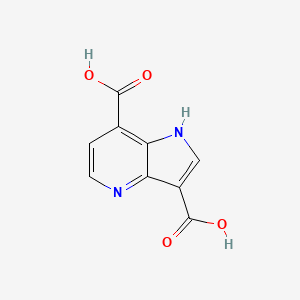
4-Azaindole-3,7-dicarboxylic acid
説明
4-Azaindole-3,7-dicarboxylic acid is a chemical compound . It is a derivative of azaindole, which is a chemical scaffold represented in many biologically active natural products and synthetic derivatives .
Synthesis Analysis
The synthesis of azaindoles has been a subject of interest for many researchers due to their biochemical and biophysical properties . Various synthetic methods have been developed for azaindole core units over the past few decades . For instance, 7-Azaindole-3-carboxylic acid has been used as a reactant for the synthesis of azaindol derivatives .Molecular Structure Analysis
The molecular formula of 4-Azaindole-3,7-dicarboxylic acid is C9H6N2O4 . The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation .Chemical Reactions Analysis
7-Azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations . This property might be relevant to 4-Azaindole-3,7-dicarboxylic acid as well.科学的研究の応用
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a robust and flexible approach to creating 1,3- and 1,3,6-substituted 7-azaindoles, which are important bioisosteres in medicinal chemistry. The method accelerates the synthesis process, offering functional group compatibility and facilitating further functionalizations of the synthesized compounds (H. Schirok, 2006).
Rhodium-Catalyzed Asymmetric Addition
A novel rhodium-catalyzed asymmetric 1,4-addition process enables the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This method highlights the versatility of azaindoles as substrates in medicinal chemistry, producing compounds with potential pharmacological applications (C. Croix et al., 2015).
Excited-State Double-Proton Transfer
Research on the acid catalysis of excited-state double-proton transfer in 7-azaindole demonstrates its potential as a suitable acid-derivative probe in hydrophobic environments. This property can be exploited in designing fluorescent probes for biological and chemical research (Chen-Pin Chang et al., 1994).
Diversity-Oriented Synthesis
An efficient one-pot, three-component synthesis strategy for 7-azaindole frameworks has been developed, showcasing the compound's utility in diversity-oriented synthesis. This methodology is pivotal for producing a variety of highly substituted 7-azaindole derivatives, useful across different research fields (Marcelo Vilches-Herrera et al., 2012).
Luminescence and Reactivity Studies
Studies on the luminescence and reactivity of 7-azaindole derivatives and complexes have explored their potential applications in materials science, particularly as blue emitters for organic light-emitting diodes (OLEDs), and in chemical bond activation. This research opens new avenues for the use of 7-azaindole derivatives in developing advanced materials and studying chemical reactivity (Shu-Bin Zhao & Suning Wang, 2010).
Safety And Hazards
While specific safety data for 4-Azaindole-3,7-dicarboxylic acid is not available, safety data for 7-Azaindole suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . Therefore, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This could potentially include 4-Azaindole-3,7-dicarboxylic acid in the future.
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-10-7-5(9(14)15)3-11-6(4)7/h1-3,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGXRQGIIKURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242721 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaindole-3,7-dicarboxylic acid | |
CAS RN |
1190319-22-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



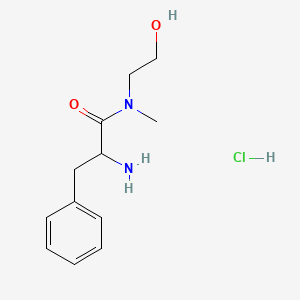
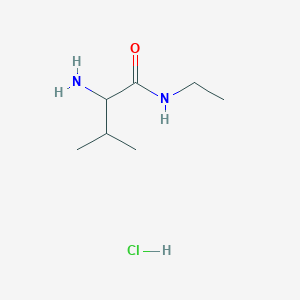
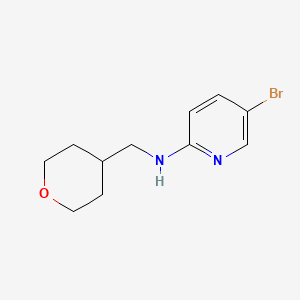
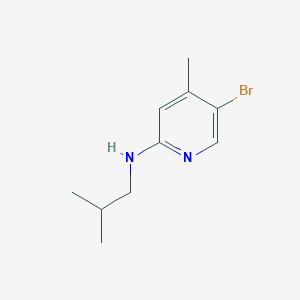

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
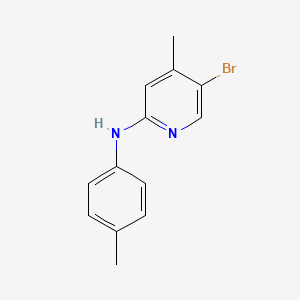
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
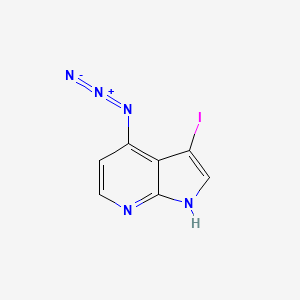
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)